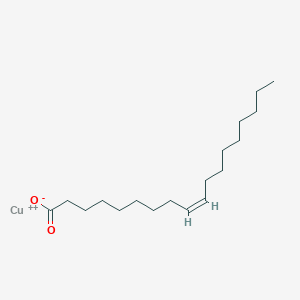

Oleic acid, copper salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oleic acid, copper salt, also known as copper oleate, is a metal soap formed by the reaction of oleic acid with copper ions. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Copper oleate is known for its applications in various fields, including as a catalyst, in the preparation of copper nanoparticles, and in the production of antifouling paints.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper oleate can be synthesized through several methods, including chemical reduction and co-precipitation. One common method involves the reaction of copper chloride with oleic acid in the presence of a reducing agent such as sodium formaldehyde sulfoxylate. The reaction is typically carried out in a solvent like acetone, and surfactants such as polyvinyl alcohol or polyvinyl pyrrolidone are used to prevent agglomeration and oxidation of the copper nanoparticles .

Industrial Production Methods: In industrial settings, copper oleate is often produced by reacting copper sulfate with oleic acid in an aqueous medium. The reaction mixture is heated and stirred to ensure complete reaction, and the resulting copper oleate is then separated and purified. This method is scalable and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Copper oleate undergoes various chemical reactions, including:

Oxidation: Copper oleate can be oxidized to form copper oxide (CuO) and other copper compounds.

Reduction: It can be reduced to metallic copper under certain conditions.

Substitution: Copper oleate can participate in substitution reactions where the oleate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products:

Oxidation: Copper oxide (CuO) and other copper oxides.

Reduction: Metallic copper.

Substitution: Copper complexes with different ligands.

Aplicaciones Científicas De Investigación

Synthesis of Nanomaterials

Copper oleate is utilized as a precursor for synthesizing copper nanoparticles. The unique properties of these nanoparticles make them suitable for various applications, including catalysis and electronics. A study demonstrated that using oleic acid as a surfactant during the synthesis process facilitates the formation of different nanostructures, such as nano feathers and hexagonal sheets of copper oxide (CuO) through a co-precipitation method .

Table 1: Nanostructures Derived from Copper Oleate

| Nanostructure Type | Size Range (nm) | Morphological Features |

|---|---|---|

| Nano Feathers | 3 - 20 | Tapered ends, smooth surfaces |

| Hexagonal Sheets | 50 - 150 (solid) | Solid/hollow structures |

| 200 - 350 (hollow) | Thin sheets with significant thickness |

Agricultural Applications

Copper oleate has been explored as an effective agricultural chemical. It serves as an emulsified oil for preventing plant diseases and controlling mite infestations. A patent describes its formulation with copper sulfate and oleic acid to enhance its efficacy as a disinfectant and miticide .

Catalytic Processes

In biodiesel production, copper oleate has been employed as a catalyst for the esterification of oleic acid with methanol. Research indicates that using a copper(II)-alginate catalyst can achieve a biodiesel conversion rate of approximately 71.8% under mild conditions . This application highlights its potential in renewable energy sources.

Environmental Chemistry

Copper oleate has been studied for its role in extracting copper ions from aqueous solutions using oleic acid as a green solvent. This method presents an environmentally friendly alternative for metal extraction processes, showcasing the compound's versatility in environmental remediation efforts .

Case Study 1: Nanostructure Synthesis

A recent study focused on synthesizing CuO nanostructures using copper oleate in a biphasic solvent system (water-hexane). By varying the amount of oleic acid, researchers were able to control the morphology of the resulting nanostructures. The findings revealed that increased oleic acid concentration led to more uniform growth patterns and enhanced properties for CO2 sensing applications .

Case Study 2: Agricultural Efficacy

In field trials, formulations containing copper oleate were tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a natural pesticide alternative .

Mecanismo De Acción

Copper oleate can be compared with other metal soaps such as zinc oleate and lead oleate:

Zinc Oleate: Similar to copper oleate, zinc oleate is used in antifouling paints and as a catalyst. zinc oleate has different solubility properties and is less toxic than copper oleate.

Lead Oleate: Lead oleate is also used in paints and coatings, but it is highly toxic and has been largely phased out due to environmental and health concerns.

Uniqueness: Copper oleate is unique due to its balance of catalytic activity, antimicrobial properties, and relatively lower toxicity compared to lead compounds. Its ability to form stable copper nanoparticles makes it valuable in nanotechnology and materials science .

Comparación Con Compuestos Similares

- Zinc oleate

- Lead oleate

- Aluminum oleate

Actividad Biológica

Oleic acid, a monounsaturated fatty acid, has garnered significant attention in the field of biochemistry and pharmacology due to its various biological activities. When complexed with copper, oleic acid forms a copper salt that exhibits unique properties and potential therapeutic applications. This article explores the biological activity of oleic acid, copper salt, focusing on its synthesis, structural characteristics, and biological implications.

Synthesis and Structural Characteristics

Oleic acid reacts with copper(II) acetate to produce copper oleate, a form of oleic acid copper salt. This reaction can be facilitated in a hexane environment, where oleic acid acts as a surfactant, stabilizing the resulting nanoparticles and influencing their morphology . The synthesis method significantly affects the structural properties of the resulting copper oxide (CuO) nanostructures. For instance, varying the amount of oleic acid during synthesis yields different morphologies such as nano feathers and hexagonal sheets, which are characterized by high crystallinity and thermal stability .

Table 1: Morphological Features of CuO Nanostructures

| Oleic Acid Volume (mL) | Morphology Type | Size Range (nm) | Thickness (nm) |

|---|---|---|---|

| 0.5056 | Nano feathers | 200 - 1000 | 3 - 20 |

| 2.528 | Solid hexagonal sheets | 50 - 150 | 5 - 30 |

| Hollow hexagonal sheets | 200 - 350 | 5 - 30 |

Biological Activity

The biological activity of oleic acid and its copper salt has been studied extensively. Research indicates that oleic acid exhibits several beneficial effects:

- Antitumoral Activity : Oleic acid has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth .

- Cardioprotective Effects : It modulates lipid profiles and enhances insulin sensitivity, contributing to cardiovascular health .

- Antifungal Properties : Oleic acid demonstrates antifungal activity against various pathogenic fungi .

When combined with copper ions, the biological activity may be enhanced due to the synergistic effects of both components. Copper is known for its role in enzymatic reactions and may contribute to the overall efficacy of the copper salt in therapeutic applications.

Case Studies

- Antitumoral Effects : A study investigated the effects of oleic acid on human cancer cell lines. The results indicated that oleic acid significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Cardiovascular Health : In a clinical trial involving individuals with metabolic syndrome, supplementation with oleic acid improved lipid profiles and reduced markers of inflammation. Patients exhibited improved insulin sensitivity after consistent intake of oleic acid-rich diets .

- Nanoparticle Stability : Research on copper nanoparticles stabilized by oleic acid showed that these nanoparticles maintained their size and shape over extended periods under nitrogen atmospheres. This stability is crucial for their application in drug delivery systems .

Propiedades

Número CAS |

10402-16-1 |

|---|---|

Fórmula molecular |

C18H33CuO2 |

Peso molecular |

345.0 g/mol |

Nombre IUPAC |

copper(1+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |

Clave InChI |

NFRRPHPZDNJENC-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |

Key on ui other cas no. |

1120-44-1 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.